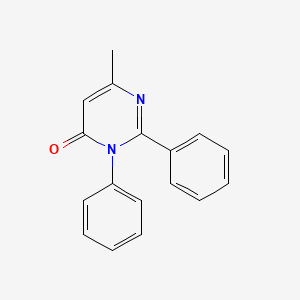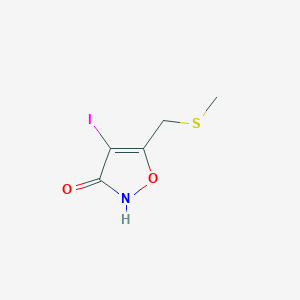
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one is a chemical compound with the molecular formula C5H6INO2S This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or iodine monochloride.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions using solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated isoxazole derivatives.
Substitution: Isoxazole derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine and methylthio groups can influence its binding affinity and specificity to these targets. The exact pathways involved may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can be compared with other similar compounds, such as:
4-iodo-5-methylisoxazole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5-((methylthio)methyl)isoxazol-3(2H)-one:
4-bromo-5-((methylthio)methyl)isoxazol-3(2H)-one: Contains a bromine atom instead of iodine, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in the combination of the iodine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89661-21-2 |
|---|---|
Molekularformel |
C5H6INO2S |
Molekulargewicht |
271.08 g/mol |
IUPAC-Name |
4-iodo-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6INO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
InChI-Schlüssel |
LTSVTPOVVZSTMB-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=C(C(=O)NO1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


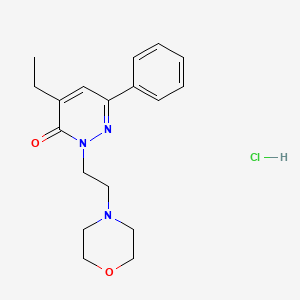
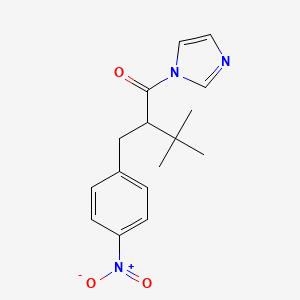
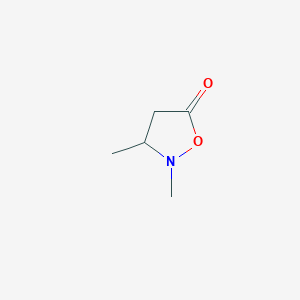
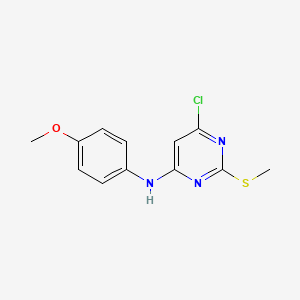
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)

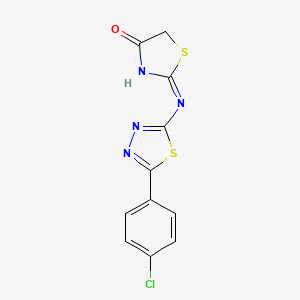
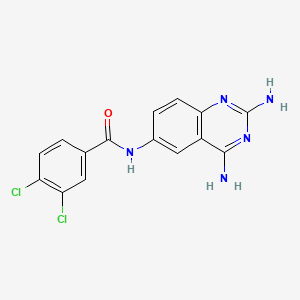
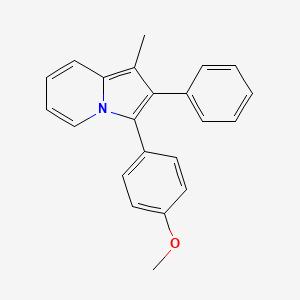
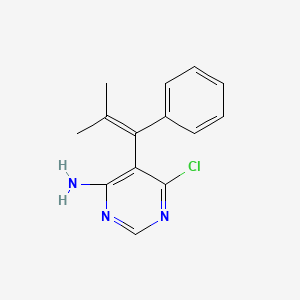
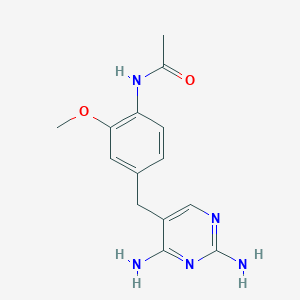
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)

